molecular formula C12H15N3O2S B14917209 n-Isobutyl-2-(4-oxothieno[2,3-d]pyrimidin-3(4h)-yl)acetamide

n-Isobutyl-2-(4-oxothieno[2,3-d]pyrimidin-3(4h)-yl)acetamide

Cat. No.: B14917209
M. Wt: 265.33 g/mol
InChI Key: LLVGDNJDLSDJOY-UHFFFAOYSA-N
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Description

n-Isobutyl-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a compound belonging to the thieno[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Isobutyl-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene with a suitable acylating agent to form the thieno[2,3-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

n-Isobutyl-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

n-Isobutyl-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of n-Isobutyl-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of purine nucleoside phosphorylase, which is involved in nucleotide metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Isobutyl-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its isobutyl and acetamide groups may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C12H15N3O2S

Molecular Weight

265.33 g/mol

IUPAC Name

N-(2-methylpropyl)-2-(4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide

InChI

InChI=1S/C12H15N3O2S/c1-8(2)5-13-10(16)6-15-7-14-11-9(12(15)17)3-4-18-11/h3-4,7-8H,5-6H2,1-2H3,(H,13,16)

InChI Key

LLVGDNJDLSDJOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)CN1C=NC2=C(C1=O)C=CS2

Origin of Product

United States

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